molecular formula C17H13N3O2 B2947765 (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid CAS No. 612041-05-1

(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid

Cat. No. B2947765
CAS RN: 612041-05-1
M. Wt: 291.31
InChI Key: FZAKFECXTWHHPF-UHFFFAOYSA-N
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Description

“(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . The compound is structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction involves spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . A series of new imine derivatives 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by various methods in good yields .


Molecular Structure Analysis

The molecular formula of “(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid” is C17H12N4 . It is a complex structure with a quinoxaline core and additional functional groups .


Chemical Reactions Analysis

The synthesis of quinoxaline derivatives involves a reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The method involved an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot .

Future Directions

Quinoxaline and its derivatives have a wide range of applications in pharmaceutical and industrial fields . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent studies . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-10-6-7-14-11(8-10)16-17(20(14)9-15(21)22)19-13-5-3-2-4-12(13)18-16/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKFECXTWHHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid

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